molecular formula C22H26ClN7O2 B2995295 8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923142-14-7

8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

货号: B2995295
CAS 编号: 923142-14-7
分子量: 455.95
InChI 键: VEUXWWXPHDXQNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-(2-(4-(4-Chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic imidazopurine-dione derivative characterized by a core purine scaffold fused with an imidazole ring. Key structural features include:

  • Imidazopurine-dione core: A bicyclic system with methyl groups at positions 1 and 6.
  • Piperazine substituent: A piperazine ring attached via an ethyl linker to the purine core.

属性

IUPAC Name

6-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN7O2/c1-15-13-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)12-11-27-7-9-28(10-8-27)14-16-3-5-17(23)6-4-16/h3-6,13H,7-12,14H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUXWWXPHDXQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 8-(2-(4-(4-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , hereafter referred to as Compound X , is a derivative of imidazo[2,1-f]purine that has garnered attention for its potential pharmacological applications. This article provides a comprehensive review of its biological activity, focusing on its interactions with various biological targets and its therapeutic implications.

Chemical Structure

Compound X features a complex structure characterized by:

  • An imidazo[2,1-f]purine core
  • A piperazine moiety substituted with a chlorobenzyl group
  • Dimethyl groups at the 1 and 7 positions of the purine ring

1. Serotonin Receptor Affinity

Research indicates that derivatives of Compound X exhibit significant affinity for serotonin receptors, specifically:

  • 5-HT1A and 5-HT7 receptors: These receptors are implicated in mood regulation and anxiety disorders. Studies have reported that certain derivatives show promising binding affinities, suggesting potential antidepressant and anxiolytic effects .

2. Phosphodiesterase Inhibition

Compound X has been evaluated for its ability to inhibit phosphodiesterases (PDEs), particularly:

  • PDE4B and PDE10A : Inhibition of these enzymes can enhance intracellular cAMP levels, which is beneficial in treating depression and anxiety . Preliminary studies have shown that some derivatives possess weak inhibitory activity against these PDEs.

3. In Vivo Studies

In vivo pharmacological assessments have demonstrated that certain derivatives of Compound X exhibit:

  • Antidepressant-like effects : In forced swim tests (FST) in mice, compounds showed reduced immobility times compared to control groups .
  • Anxiolytic effects : The efficacy of these compounds was found to surpass that of traditional anxiolytics like diazepam at certain dosages .

Case Studies

Several studies have highlighted the biological activity of Compound X and its derivatives:

StudyFindings
Study A Evaluated the binding affinity to serotonin receptors; identified key derivatives with high affinity for 5-HT1A and 5-HT7 receptors.
Study B Investigated the inhibition of PDE4B and PDE10A; demonstrated moderate inhibitory effects linked to increased cAMP levels.
Study C Conducted in vivo tests showing significant antidepressant-like behavior in murine models.

Structure-Activity Relationship (SAR)

The efficacy of Compound X can be attributed to specific structural features:

  • The presence of the piperazine ring enhances receptor binding.
  • Substitution patterns on the imidazo[2,1-f]purine scaffold significantly influence biological activity.

相似化合物的比较

Table 1: Structural Comparison of Imidazopurine-dione Derivatives

Compound Name Piperazine Substituent Core Substituents Key Pharmacological Findings References
Target Compound 4-Chlorobenzyl 1,7-dimethyl N/A (Structural focus)
8-(2-(4-Benzylpiperazin-1-yl)ethyl)-1,7-dimethyl analog Benzyl 1,7-dimethyl Reduced lipophilicity vs. chlorinated analogs
8-(2-(4-(3-Chlorophenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl analog 3-Chlorophenyl 1,6,7-trimethyl Enhanced steric hindrance; unstudied activity
AZ-853 (8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl analog) 2-Fluorophenyl (butyl linker) 1,3-dimethyl 5-HT1A partial agonist; antidepressant-like effects
AZ-861 (8-(4-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl) 3-Trifluoromethylphenyl (butyl) 1,3-dimethyl Stronger 5-HT1A agonism; metabolic side effects
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)) 6,7-Dimethoxy-3,4-dihydroisoquinoline 1,3-dimethyl PDE4B/PDE10A inhibition; hybrid ligand potential

Key Observations

Piperazine Substituent Effects

  • Chlorine Position : The target compound’s 4-chlorobenzyl group likely enhances electron-withdrawing effects and receptor binding compared to the benzyl analog . Meta-substitution (e.g., 3-chlorophenyl in ) may alter steric interactions but lacks direct activity data.
  • Fluorinated Groups : AZ-853 (2-fluorophenyl) and AZ-861 (3-trifluoromethylphenyl) demonstrate that electron-withdrawing substituents improve 5-HT1A receptor agonism, with AZ-861 showing stronger activity due to the trifluoromethyl group’s hydrophobicity .

Core Substituent Variations

  • Methyl Groups : The target compound’s 1,7-dimethyl configuration contrasts with 1,3-dimethyl (AZ-853/AZ-861) and 1,6,7-trimethyl () analogs. Increased methylation may reduce metabolic degradation but could hinder target engagement due to steric effects.

Linker Length and Flexibility

  • Ethyl vs. Butyl Linkers : The target compound’s ethyl linker provides shorter spacing than the butyl chains in AZ-853/AZ-861 and Compound 5. Longer linkers may improve binding to deep receptor pockets (e.g., PDE4B) but reduce selectivity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。